

Application Notes: Electrophilic Addition of HBr to 3,5,5-Trimethyl-2-hexene

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Compound of Interest

Compound Name: 3,5,5-Trimethyl-2-hexene

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Abstract

This document provides a detailed technical overview of the electrophilic addition of hydrogen bromide (HBr) to the unsymmetrical alkene, **3,5,5-trimethyl-2-hexene**. The primary focus is on the reaction mechanism, which proceeds via a stable carbocation intermediate in accordance with Markovnikov's rule, leading to a specific constitutional isomer.^[1] A comprehensive experimental protocol for the synthesis, purification, and characterization of the resulting alkyl halide is presented. This reaction is a fundamental example of electrophilic additions and serves as a valuable transformation in organic synthesis for the preparation of halogenated intermediates.

Introduction

The addition of hydrogen halides (HX) to alkenes is a cornerstone reaction in organic chemistry, providing a direct route to functionalized alkanes.^[2] The regioselectivity of this reaction with unsymmetrical alkenes is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms.^[1] This rule is a consequence of the underlying reaction mechanism, which involves the formation of a carbocation intermediate. The reaction proceeds through the most stable carbocation, as stability increases from primary to secondary to tertiary carbocations.^{[3][4][5]} In some cases, the initially formed carbocation may undergo rearrangement via a hydride or alkyl shift to form a more stable intermediate.^{[6][7]} This application note specifically examines the

reaction of HBr with **3,5,5-trimethyl-2-hexene**, a case where a stable tertiary carbocation is formed directly, precluding the need for rearrangement.

Reaction Mechanism

The electrophilic addition of HBr to **3,5,5-trimethyl-2-hexene** proceeds in a two-step mechanism.

Step 1: Electrophilic Attack and Formation of a Carbocation Intermediate

The reaction is initiated by the attack of the electron-rich π -bond of the alkene on the electrophilic hydrogen of HBr.^[8] This can theoretically lead to two different carbocation intermediates.

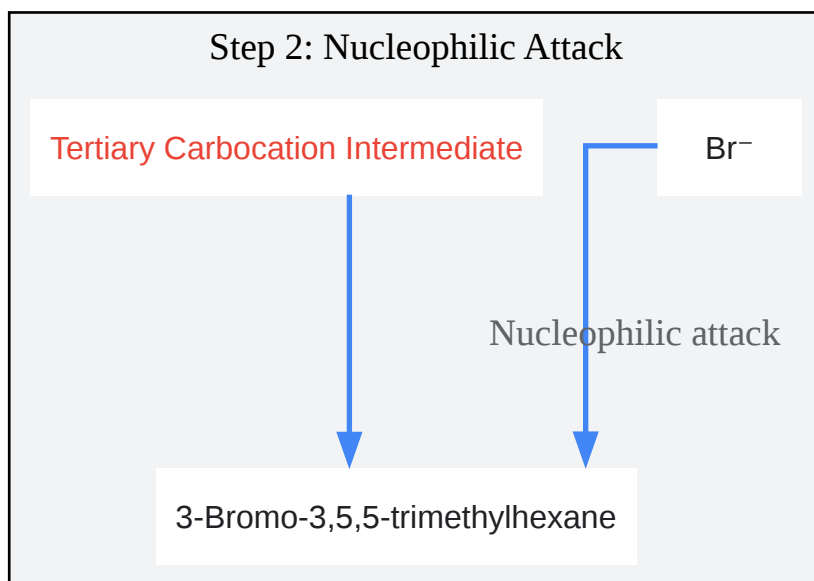
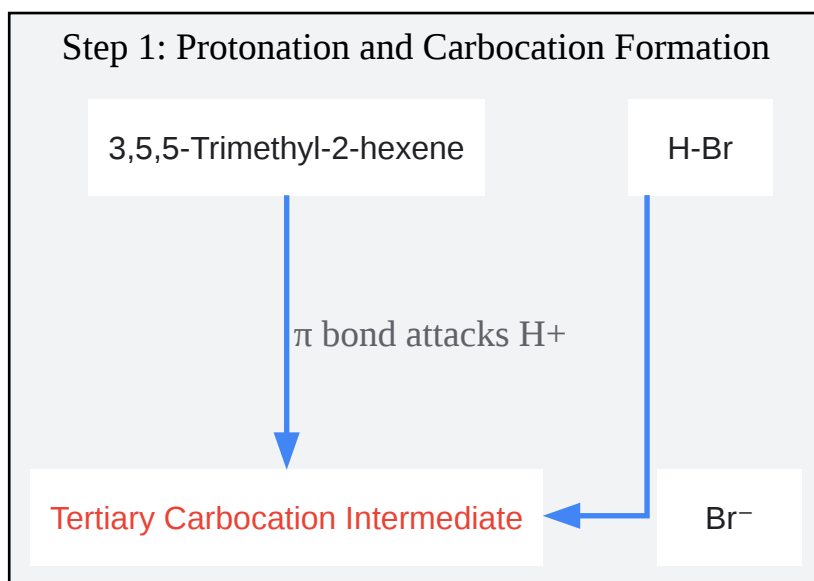
- Path A (Favored): Protonation of the C2 carbon results in the formation of a tertiary carbocation at the C3 position. Tertiary carbocations are highly stabilized by the inductive effects and hyperconjugation of the three adjacent alkyl groups.^{[4][9]}
- Path B (Disfavored): Protonation of the C3 carbon would form a secondary carbocation at the C2 position. This is significantly less stable than the tertiary carbocation.^[10]

Due to the greater stability of the tertiary carbocation, the reaction proceeds almost exclusively through Path A.^[5] The formation of the carbocation is the rate-determining step of the reaction.

Step 2: Nucleophilic Attack by Bromide Ion

The bromide ion (Br^-), generated in the first step, acts as a nucleophile and rapidly attacks the electrophilic tertiary carbocation at C3. This results in the formation of a new carbon-bromine covalent bond, yielding the final product.

The overall reaction follows Markovnikov's rule, with the bromine atom adding to the more substituted carbon of the double bond. In this specific case, the initially formed tertiary carbocation is the most stable one possible in the vicinity, so no carbocation rearrangements (e.g., hydride or methyl shifts) are observed.^{[6][7]}



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Caption: Electrophilic addition mechanism of HBr to **3,5,5-trimethyl-2-hexene**.

Data Presentation

The key reactants and the major product of the reaction are summarized below.

Compound	Structure	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)
Reactant	CH ₃ -CH=C(CH ₃)-CH ₂ -C(CH ₃) ₂ -CH ₃	3,5,5-Trimethyl-2-hexene	C ₉ H ₁₈	126.24[11][12]
Reagent	H-Br	Hydrogen Bromide	HBr	80.91
Major Product	CH ₃ -CH ₂ -CBr(CH ₃)-CH ₂ -C(CH ₃) ₂ -CH ₃	3-Bromo-3,5,5-trimethylhexane	C ₉ H ₁₉ Br	207.15

Note: In the presence of peroxides, the reaction mechanism switches to a free-radical addition, which would result in the formation of the anti-Markovnikov product, 2-Bromo-3,5,5-trimethylhexane. This protocol focuses on the ionic electrophilic addition pathway.[13][14][15][16][17]

Experimental Protocols

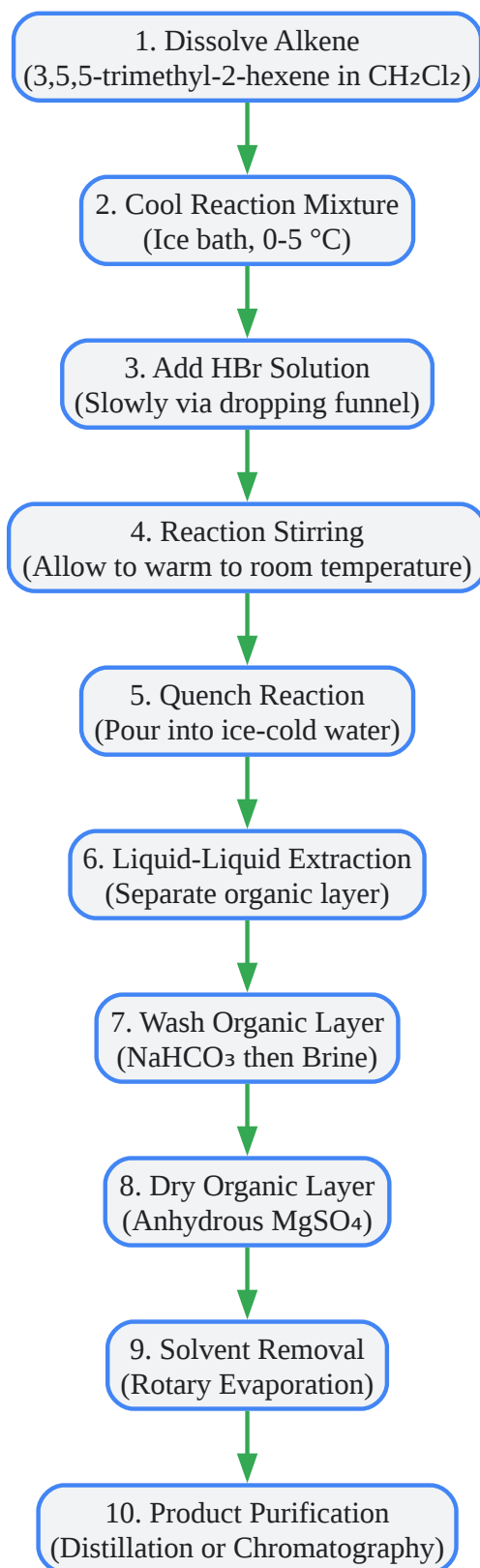
This section outlines a general laboratory procedure for the hydrobromination of **3,5,5-trimethyl-2-hexene**.

Materials and Reagents:

- **3,5,5-Trimethyl-2-hexene** (C₉H₁₈)[11][12][18][19][20]
- Hydrogen bromide (33% solution in glacial acetic acid)
- Dichloromethane (CH₂Cl₂)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Saturated sodium chloride solution (brine)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Experimental Workflow Diagram:



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Caption: General experimental workflow for the hydrobromination of an alkene.

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve **3,5,5-trimethyl-2-hexene** (1.0 eq) in dichloromethane.
- **Cooling:** Cool the flask in an ice bath to 0-5 °C.
- **Addition of HBr:** Slowly add a solution of hydrogen bromide in glacial acetic acid (approx. 1.1 eq) to the stirred alkene solution over 15-20 minutes using a dropping funnel. Maintain the temperature below 10 °C during the addition.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC or GC if desired.
- **Work-up:** Pour the reaction mixture into a separatory funnel containing ice-cold water.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.
- **Purification:** Remove the solvent under reduced pressure using a rotary evaporator. The crude alkyl halide can be purified further by vacuum distillation or column chromatography if necessary.

Characterization:

The structure of the product, 3-Bromo-3,5,5-trimethylhexane, can be confirmed using standard spectroscopic methods:

- **NMR Spectroscopy:**
 - ¹H NMR: The spectrum will lack signals in the olefinic region (~5-6 ppm). Protons on carbons adjacent to the bromine atom will be deshielded and appear in the 2-4 ppm range.[\[21\]](#)

- ^{13}C NMR: The carbon atom bonded to the bromine will show a characteristic signal in the range of ~30-60 ppm.
- Mass Spectrometry: The mass spectrum will show a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ^{79}Br and ^{81}Br isotopes).[22]
- Infrared (IR) Spectroscopy: The spectrum will show the disappearance of the C=C stretch from the starting material and the presence of a C-Br stretching vibration, although this is often weak and in the fingerprint region (below 700 cm^{-1}).[22]

Conclusion

The electrophilic addition of HBr to **3,5,5-trimethyl-2-hexene** is a highly regioselective reaction that yields 3-Bromo-3,5,5-trimethylhexane as the major product. The mechanism is dictated by the formation of the most stable tertiary carbocation intermediate, a classic illustration of Markovnikov's rule. The provided protocol offers a reliable method for the synthesis of this alkyl halide, a potentially valuable intermediate for further synthetic transformations in drug development and materials science.

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